REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.ClCC(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:36]C1C(C)=NC(Br)=CC=1.[Br:45][C:46]1[N:51]=[C:50]([CH3:52])[C:49]([N+:53]([O-])=O)=[CH:48][CH:47]=1>CC(=O)OCC.CCCCCCC>[NH2:36][C:12]([CH3:13])([CH2:11][N:9]1[CH:8]=[C:6]2[N:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]2=[N:10]1)[C:31]#[N:32].[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:53][C:49]1[C:50]([CH3:52])=[N:51][C:46]([Br:45])=[CH:47][CH:48]=1 |f:2.3.4,8.9|
|
Name
|
EA heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O.CCCCCCC
|
Name
|
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=N1)C=NN2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)Br)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)C)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CN1N=C2C(N=C(C=C2)Br)=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 12% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=N1)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 24% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.ClCC(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:36]C1C(C)=NC(Br)=CC=1.[Br:45][C:46]1[N:51]=[C:50]([CH3:52])[C:49]([N+:53]([O-])=O)=[CH:48][CH:47]=1>CC(=O)OCC.CCCCCCC>[NH2:36][C:12]([CH3:13])([CH2:11][N:9]1[CH:8]=[C:6]2[N:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]2=[N:10]1)[C:31]#[N:32].[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:53][C:49]1[C:50]([CH3:52])=[N:51][C:46]([Br:45])=[CH:47][CH:48]=1 |f:2.3.4,8.9|
|
Name
|
EA heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O.CCCCCCC
|
Name
|
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=N1)C=NN2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)Br)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)C)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CN1N=C2C(N=C(C=C2)Br)=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 12% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=N1)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 24% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |